N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide is a compound that features an indole moiety, which is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals. The compound is synthesized by combining an indole derivative with a pentenamide structure, resulting in a molecule with potential biological and chemical applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological targets due to their diverse pharmacological properties .
Mode of Action
Indole derivatives are known to interact with various receptors and enzymes, leading to a multitude of physiological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide typically involves the reaction of tryptamine with a suitable carboxylic acid derivative. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Reactants: Tryptamine and a carboxylic acid derivative.
Catalyst: N,N’-dicyclohexylcarbodiimide.
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion to N-[2-(1H-indol-3-yl)ethyl]-4-methylpentanamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an isobutylphenyl group instead of a methylpent-2-enamide.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide is unique due to its specific combination of the indole moiety with a methylpent-2-enamide structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12(2)7-8-16(19)17-10-9-13-11-18-15-6-4-3-5-14(13)15/h3-8,11-12,18H,9-10H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPGSCNOXLGCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NCCC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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